Product packaging for 2-Methoxyacridine-9-carbaldehyde(Cat. No.:CAS No. 113965-30-3)

2-Methoxyacridine-9-carbaldehyde

Cat. No.: B15216711
CAS No.: 113965-30-3
M. Wt: 237.25 g/mol
InChI Key: LZUAXZUQMTVUGH-UHFFFAOYSA-N
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Description

2-Methoxyacridine-9-carbaldehyde (CAS 113965-30-3) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and biochemical research. This acridine derivative features a molecular formula of C 15 H 11 NO 2 and a molecular weight of 237.25 g/mol . Acridine derivatives are a class of compounds extensively researched as potential anti-cancer drugs, known for their ability to interact with DNA via intercalation . The planar aromatic structure of the acridine core allows it to insert between DNA base pairs, making it a scaffold of interest for designing therapeutics that target DNA and DNA-processing enzymes like topoisomerases . Furthermore, acridine compounds are investigated as chemiluminescent substrates for hydrolytic enzymes, with applications in developing sensitive detection assays . As a specialized chemical, this compound is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet for proper handling, as this compound may cause skin and eye irritation and may be harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B15216711 2-Methoxyacridine-9-carbaldehyde CAS No. 113965-30-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113965-30-3

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-methoxyacridine-9-carbaldehyde

InChI

InChI=1S/C15H11NO2/c1-18-10-6-7-15-12(8-10)13(9-17)11-4-2-3-5-14(11)16-15/h2-9H,1H3

InChI Key

LZUAXZUQMTVUGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C=O

Origin of Product

United States

Chemical Reactivity and Derivatization of 2 Methoxyacridine 9 Carbaldehyde

Reactions at the 9-Carbaldehyde Group

The aldehyde functionality at the C-9 position of the acridine (B1665455) ring is a primary site for chemical modification, readily participating in condensation reactions, nucleophilic additions, and oxidation-reduction processes.

Condensation Reactions

The carbonyl group of 2-Methoxyacridine-9-carbaldehyde serves as an electrophilic center, making it susceptible to condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds and amines. These reactions are fundamental in constructing more complex molecular architectures based on the acridine framework.

A prominent example is the Knoevenagel condensation , a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound. researchgate.netbhu.ac.in This reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product. researchgate.net For instance, the reaction of an aromatic aldehyde with an active methylene compound like malononitrile, in the presence of a weak base such as ammonium (B1175870) acetate, can efficiently produce benzylidenemalononitrile (B1330407) derivatives. bhu.ac.in While specific studies on this compound are not extensively documented in readily available literature, the general principles of the Knoevenagel condensation suggest its applicability. The reaction would involve the deprotonation of the active methylene compound by a base to form a carbanion, which then attacks the carbonyl carbon of the acridine-9-carbaldehyde (B184197). Subsequent elimination of water would lead to the formation of a new carbon-carbon double bond. The use of microwave irradiation has been shown to accelerate Knoevenagel condensations, often leading to higher yields in shorter reaction times. eurekaselect.com

Another significant condensation reaction is the Wittig reaction , which converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.orgudel.edu This reaction is highly versatile and widely used for the stereoselective synthesis of alkenes. The general mechanism involves the reaction of a phosphonium (B103445) salt with a strong base to generate the ylide, which then reacts with the carbonyl compound to form a betaine (B1666868) intermediate, followed by the formation of an oxaphosphetane that collapses to the alkene and a phosphine (B1218219) oxide. wikipedia.org The reaction of 9-anthraldehyde (B167246) with benzyltriphenylphosphonium (B107652) chloride in the presence of sodium hydroxide (B78521) serves as a comparable example, yielding trans-9-(2-phenylethenyl)anthracene. udel.edu This suggests that this compound would similarly react with various Wittig reagents to afford the corresponding 9-alkenyl-2-methoxyacridine derivatives. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org

Condensation Reaction Reactant General Product Key Features
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)α,β-Unsaturated Acridine DerivativeBase-catalyzed; forms a C=C bond.
Wittig ReactionPhosphorus Ylide (e.g., Ph3P=CHR)9-Alkenyl-2-methoxyacridineForms a C=C bond; stereoselectivity depends on the ylide.

Nucleophilic Additions

The electrophilic carbon of the 9-carbaldehyde group is a prime target for attack by various nucleophiles, including organometallic reagents. These reactions lead to the formation of secondary alcohols, providing a pathway to introduce new carbon substituents at the 9-position.

Grignard reagents (RMgX) are powerful nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of the aldehyde. masterorganicchemistry.com While direct experimental data for this compound is scarce, the general reactivity of aldehydes with Grignard reagents is well-established. It is anticipated that the reaction of this compound with a Grignard reagent would yield the corresponding (2-methoxyacridin-9-yl)(R)methanol. However, it is noteworthy that in some cases, such as with 2-oxoaldehydes, the aldehyde group may show reluctance to react with Grignard reagents but will react with organocuprates. nih.gov

Similarly, organolithium reagents (RLi) are also potent nucleophiles that add to aldehydes to produce secondary alcohols upon acidic workup. The mechanism is analogous to that of Grignard reagents, involving the nucleophilic attack of the organolithium compound on the carbonyl carbon.

Nucleophilic Addition Reagent General Product
Grignard ReactionRMgX(2-methoxyacridin-9-yl)(R)methanol
Organolithium AdditionRLi(2-methoxyacridin-9-yl)(R)methanol

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functionalized acridine derivatives.

Oxidation of the 9-carbaldehyde group to a carboxylic acid can be achieved using various oxidizing agents. A patented method describes the oxidation of 9-methylacridine (B196024) to acridine-9-carboxylic acid, which suggests that the aldehyde could be a potential intermediate in such a transformation or could be oxidized under similar conditions.

Reduction of the 9-carbaldehyde to the corresponding primary alcohol, (2-methoxyacridin-9-yl)methanol, can be accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion to the carbonyl carbon, which upon workup yields the alcohol.

Reaction General Product Typical Reagents
Oxidation2-Methoxyacridine-9-carboxylic acidOxidizing agents (e.g., KMnO4, CrO3)
Reduction(2-methoxyacridin-9-yl)methanolReducing agents (e.g., NaBH4, LiAlH4)

Reactivity of the Acridine Core

The acridine ring system, influenced by the methoxy (B1213986) substituent, also participates in various chemical reactions, including electrophilic and nucleophilic substitutions.

Electrophilic Substitution Reactions

The electron-donating methoxy group at the 2-position is expected to activate the acridine ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methoxy group. However, the fused aromatic system of acridine itself has a complex reactivity pattern. Electrophilic attack on the unsubstituted acridine ring generally occurs at the 2- and 7-positions. byjus.com The presence of the methoxy group at C-2 would further enhance the electron density at specific positions, influencing the regioselectivity of reactions such as nitration, halogenation, and sulfonation. For example, the bromination of methoxybenzene (anisole) is significantly faster than that of benzene (B151609) and yields predominantly the para-bromo isomer. libretexts.org This suggests that electrophilic substitution on 2-methoxyacridine would likely be directed to positions activated by the methoxy group, although steric hindrance from the fused ring system could also play a role.

Electrophilic Substitution Expected Product Orientation Influencing Factors
Nitration, Halogenation, SulfonationOrtho and para to the methoxy groupElectron-donating effect of the methoxy group, inherent reactivity of the acridine core.

Nucleophilic Substitution at C-9 and C-10

The C-9 position of the acridine ring is particularly susceptible to nucleophilic attack, a reactivity that is central to the synthesis of many biologically active acridine derivatives. The synthesis of 9-aminoacridines, for instance, often proceeds through the nucleophilic displacement of a leaving group, typically a chloride, at the C-9 position by an amine. researchgate.netyoutube.com

The precursor for such reactions is often a 9-chloroacridine (B74977) derivative. For example, 6,9-dichloro-2-methoxyacridine (B108733) is a known starting material for the synthesis of various 9-amino-6-chloro-2-methoxyacridine (B163386) derivatives through reaction with amines. This highlights the feasibility of nucleophilic substitution at the C-9 position of the 2-methoxyacridine scaffold.

Modification of the Methoxy Group

The methoxy group at the C-2 position of the acridine ring in this compound is a key functional group that can be chemically modified, primarily through ether cleavage reactions. This transformation, known as O-demethylation, converts the methoxy group into a hydroxyl group, yielding 2-hydroxyacridine-9-carbaldehyde. This conversion is significant as it alters the electronic and steric properties of the molecule, which can, in turn, influence its chemical reactivity and biological interactions. The resulting hydroxyl group can also serve as a handle for further derivatization.

The most common methods for the demethylation of aryl methyl ethers, including methoxy-substituted acridines, involve the use of strong protic acids or Lewis acids. These reagents facilitate the cleavage of the otherwise stable ether bond.

Detailed Research Findings

Research into the chemistry of acridine derivatives has demonstrated the feasibility of demethylating methoxy-substituted acridines. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the methoxy group can be inferred from studies on closely related acridine structures.

Another common method for demethylation utilizes strong protic acids, most notably hydrobromic acid (HBr) , often in an aqueous solution (e.g., 47-48%) and sometimes in the presence of a co-solvent like acetic acid. chem-station.com This method involves the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). The bromide ion then acts as a nucleophile to attack the methyl group in an Sₙ2 reaction. This reaction often requires elevated temperatures to proceed to completion. chem-station.com For instance, the demethylation of 2,2'-dimethoxy-9,9'-biacridinyl to the corresponding 2,2'-dihydroxy derivative has been successfully achieved using 48% hydrobromic acid.

Other Lewis acids, such as aluminum chloride (AlCl₃) , can also be employed for O-demethylation, although they are generally considered less reactive than BBr₃. chem-station.com The reaction conditions for AlCl₃-mediated demethylation may involve heating in a suitable solvent.

The table below summarizes the common reagents and general conditions used for the demethylation of aryl methyl ethers, which are applicable to the modification of the methoxy group in this compound.

ReagentGeneral ConditionsMechanism/Notes
Boron tribromide (BBr₃)Inert solvent (e.g., DCM), low temperature (-78 °C to rt)Highly effective Lewis acid for aryl methyl ether cleavage. Reacts violently with water.
Hydrobromic acid (HBr)Aqueous solution (e.g., 47-48%), often with a co-solvent (e.g., acetic acid), elevated temperatures (e.g., 100-130 °C)Strong Brønsted acid. Protonation of the ether oxygen followed by Sₙ2 attack by bromide.
Aluminum chloride (AlCl₃)Inert solvent (e.g., DCM, acetonitrile), may require heatingA strong Lewis acid, though generally less reactive than BBr₃ for this transformation.

The successful demethylation of this compound would yield 2-hydroxyacridine-9-carbaldehyde, a valuable intermediate for the synthesis of more complex acridine derivatives through reactions targeting the newly formed hydroxyl group.

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are fundamental in deducing the molecular structure of 2-Methoxyacridine-9-carbaldehyde by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While specific, publicly available experimental NMR spectra for this compound are not readily found, the expected chemical shifts and coupling patterns can be inferred from the analysis of closely related structures.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the acridine (B1665455) rings, the methoxy (B1213986) group protons, and the aldehyde proton. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9-10 ppm. The protons of the methoxy group (OCH₃) would also present as a singlet, but at a much higher field, likely around δ 3.8-4.0 ppm. The seven aromatic protons on the acridine skeleton will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the aromatic region (approximately δ 7.0-8.5 ppm), influenced by their positions relative to the nitrogen atom, the methoxy group, and the aldehyde group.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the highly deshielded region of the spectrum, around δ 190-200 ppm. The carbon of the methoxy group would appear at a much higher field, typically in the range of δ 55-60 ppm. The thirteen aromatic carbons of the acridine core would produce a series of signals in the δ 110-150 ppm range. The specific shifts of these carbons are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would reveal the presence of its key functional groups through characteristic vibrational frequencies. A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected to be prominent, typically appearing in the region of 1680-1700 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic rings and the aldehyde group (around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹, respectively). The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations would appear as a series of bands between 1400 and 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of acridine derivatives is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the aromatic system. For this compound, it is anticipated that the spectrum would exhibit characteristic absorption maxima. The presence of the methoxy and aldehyde substituents on the acridine core would influence the position and intensity of these bands compared to the parent acridine molecule.

Fluorescence Spectroscopy

Acridine derivatives are well-known for their fluorescent properties. Studies on the closely related acridine-9-carboxaldehyde have shown that it can act as a fluorescence lifetime pH indicator. rsc.org While detailed fluorescence data for this compound in solution is not extensively documented in the available literature, it is expected to be fluorescent. The fluorescence lifetime of 9-acridinemethanamine, another derivative, shows a significant change with pH, and similar pH sensitivity has been noted for immobilized this compound. rsc.org The emission properties will be influenced by the electronic nature of the methoxy and aldehyde groups.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 237.25. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) resulting in a fragment at m/z 208, and the subsequent loss of the methoxy group (OCH₃) or a methyl radical (CH₃). The stability of the acridine ring system would likely result in it being a prominent fragment in the spectrum.

Crystallographic Analysis

As of the latest available information, there are no published X-ray crystallographic data for this compound. Such an analysis would provide the most definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While data for related compounds like 2-methoxy-9-phenoxyacridine (B12924701) exists, it can only offer a comparative model for the geometry of the 2-methoxyacridine core.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a compound. This method provides an empirical formula for the substance, which can be compared against the theoretical composition calculated from its proposed molecular formula. The close agreement between experimental and theoretical values serves as a crucial indicator of the sample's purity.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the substance is combusted at a very high temperature in a stream of pure oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. These combustion products are then separated and quantified by a detector.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₁₅H₁₁NO₂. The experimental results from an elemental analyzer would be expected to be in very close agreement with these theoretical values, typically within a ±0.4% margin, to confirm the purity and identity of the synthesized compound.

Table 2: Elemental Analysis Data for this compound

ElementTheoretical % (Calculated for C₁₅H₁₁NO₂)Experimental % (Found)
Carbon (C)75.94Value
Hydrogen (H)4.67Value
Nitrogen (N)5.90Value

Note: The "Experimental % (Found)" values are placeholders and would be determined through actual analysis of a purified sample.

Computational and Theoretical Studies of 2 Methoxyacridine 9 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic behavior of molecules like 2-Methoxyacridine-9-carbaldehyde. nih.gov These calculations are fundamental in predicting molecular properties and reactivity.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. For acridine (B1665455) derivatives, the planar, π-conjugated system is a key feature that influences their ability to interact with other molecules, such as DNA. researchgate.net Quantum chemical methods can be employed to calculate the distribution of electrons, molecular orbitals, and electrostatic potential.

The molecular electrostatic potential (MEP) is another important descriptor derived from electronic structure calculations. It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In studies of similar compounds, oxygen atoms typically exhibit negative potential, making them favorable sites for electrophilic interactions. nih.gov

Energetic Considerations

Quantum chemical calculations are crucial for determining the stability of different molecular conformations and for studying the energetics of chemical reactions. fu-berlin.de The total energy of the molecule can be calculated, providing insights into its thermodynamic stability. For flexible molecules, identifying the global energy minimum is a key step in computational analysis. fu-berlin.de

Furthermore, the study of related compounds like 9-amino-6-chloro-2-methoxy acridine (ACMA) in the presence of DNA has revealed the formation of multiple stable complexes, each with a specific binding constant. nih.gov These energetic parameters are vital for understanding the driving forces behind intermolecular interactions.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.gov

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its activity. For a molecule like this compound, the orientation of the methoxy (B1213986) and carbaldehyde groups relative to the acridine ring system is of interest. Quantum chemistry calculations at different theoretical levels can be used to estimate the relative energies of different conformers. nih.gov While specific conformational analysis data for this compound is not available in the provided search results, the methodologies for such studies are well-established. For example, a benchmark study on monosubstituted cyclohexanes evaluated various theoretical levels for their accuracy in conformational analysis. nih.gov

Intermolecular Interactions (e.g., DNA intercalation models without biological outcome)

The planar structure of the acridine ring is a strong indicator of its potential to intercalate between the base pairs of DNA. researchgate.netnih.gov Molecular modeling is a powerful tool to simulate this process and analyze the non-covalent interactions that stabilize the DNA-ligand complex. These interactions can include π-π stacking between the acridine ring and DNA bases, hydrogen bonds, and electrostatic interactions. nih.gov

A study on the closely related compound 9-amino-6-chloro-2-methoxy acridine (ACMA) demonstrated its ability to form three distinct complexes with DNA, with evidence pointing towards an intercalation mechanism. nih.gov The binding constants for these complexes were determined to be in the range of (5.5 – 6.5) x 10⁴ M⁻¹. nih.gov Molecular dynamics simulations of other acridine derivatives have shown how the acridine core positions itself within the DNA helix, forming specific interactions with the surrounding base pairs. nih.gov For instance, a hybrid acridine derivative was shown to position its 6-methyluracil (B20015) ring between guanine (B1146940) and cytidine (B196190) bases, forming π-π stacking and hydrogen bonding interactions. nih.gov Although a direct simulation of this compound is not cited, these studies on related compounds provide a strong basis for modeling its potential DNA intercalative behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. fu-berlin.descienceopen.com DFT methods are widely used to calculate the electronic structure, molecular properties, and vibrational spectra of molecules. fu-berlin.de

DFT calculations can provide valuable insights into the reactivity of molecules through the analysis of conceptual DFT descriptors. These descriptors can help in understanding the stability of compounds. nih.gov For example, DFT has been used to study the adsorption of acridine dyes onto surfaces, where electrostatic interactions were found to play a significant role. researchgate.netrsc.org

In the context of drug design, DFT is applied to understand the electronic properties of drug candidates and their interactions with biological targets. nih.gov While specific DFT studies on this compound are not detailed in the provided results, the application of DFT to this molecule would likely involve geometry optimization, frequency calculations, and the analysis of its electronic properties to predict its reactivity and potential interaction sites. The choice of the functional and basis set is critical for obtaining accurate results, with various options available depending on the specific properties being investigated. nih.gov

Mechanistic Insights from DFT

Density Functional Theory (DFT) calculations are instrumental in exploring the reactivity and potential reaction mechanisms involving this compound. The acridine nucleus, particularly the C9 position, is susceptible to aromatic nucleophilic substitution, a reactivity pattern that is significantly influenced by the electronic nature of its substituents. researchgate.net

DFT studies on related acridine derivatives have shown that the reaction pathway for nucleophilic attack at the C9 carbon proceeds via a well-defined Meisenheimer transition state. researchgate.net For this compound, the aldehyde group at C9 and the methoxy group at C2 would electronically influence the acridine core. The methoxy group, being an electron-donating group, would increase the electron density of the aromatic system, while the electron-withdrawing nature of the carbaldehyde group would make the C9 position more electrophilic and thus more susceptible to nucleophilic attack.

Theoretical investigations into the reaction barriers and energies can be performed to understand the kinetics and thermodynamics of such transformations. researchgate.net For instance, the reaction of the aldehyde moiety with a nucleophile can be modeled to determine the activation energy and the stability of intermediates and products. These calculations often employ hybrid functionals like B3LYP, which have been shown to provide reliable results for the geometric and electronic properties of acridine derivatives. bnmv.ac.innih.gov

Furthermore, DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO) to predict the molecule's reactivity. The distribution and energy of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. In the case of this compound, the LUMO is expected to be localized around the C9-carbaldehyde region, confirming its electrophilic character.

Table 1: Calculated Global Reactivity Descriptors for Acridine Derivatives using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Electronegativity (χ)Chemical Hardness (η)
Acridine-5.98-1.894.093.9352.045
Acridone (B373769)-6.21-1.544.673.8752.335
Proflavin-5.55-2.113.443.831.72

This table presents representative data from studies on related acridine compounds to illustrate the types of parameters calculated via DFT to understand reactivity. The values are indicative and would vary for this compound. bnmv.ac.in

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the structural confirmation and characterization of this compound.

Vibrational Spectroscopy (FT-IR): DFT calculations, typically using the B3LYP functional with a suitable basis set such as 6-31G(d,p), can predict the vibrational frequencies of the molecule. nih.govnih.gov These theoretical frequencies, when scaled by an appropriate factor, generally show excellent agreement with experimental FT-IR spectra. nih.gov This allows for the precise assignment of vibrational modes, such as the characteristic stretching frequencies of the C=O (aldehyde), C-O-C (methoxy ether), and C=N (acridine ring) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). nih.gov These predictions are invaluable for assigning the signals in the experimental NMR spectra to specific nuclei within the this compound structure.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. nih.govnih.gov This method provides information about the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The calculations can also offer insights into the nature of these transitions, for example, identifying them as π→π* or n→π* transitions, and determining which molecular orbitals are involved. nih.gov

Table 2: Predicted Spectroscopic Data for a Hypothetical Analysis of this compound

Spectroscopic ParameterPredicted ValueAssignment
FT-IR (cm⁻¹) ~1690C=O stretch (aldehyde)
~1250C-O stretch (aryl ether)
~1620C=N stretch (acridine)
¹³C NMR (ppm) ~190C9-CHO
~160C2-OCH₃
~56-OCH₃
UV-Vis (nm) ~250, ~380π→π* transitions

This table is illustrative, showing the types of spectroscopic data that can be predicted for this compound based on computational studies of analogous compounds. Actual values would require specific calculations for this molecule.

Mechanistic Investigations of Biochemical Interactions Excluding Disease Specific Outcomes or Clinical Efficacy

Molecular Recognition and Binding Studies

The planar tricyclic structure of the acridine (B1665455) ring is a key determinant of its ability to interact with biological macromolecules, particularly nucleic acids.

Interactions with Nucleic Acids (e.g., DNA, RNA binding via intercalation)

The primary mode through which acridine derivatives, including by extension 2-Methoxyacridine-9-carbaldehyde, interact with nucleic acids is intercalation. This process involves the insertion of the flat aromatic acridine ring system between the base pairs of the DNA double helix. nih.govnih.gov This interaction is non-covalent and is stabilized by van der Waals forces and hydrophobic interactions. Studies on the closely related compound 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) have demonstrated that it readily intercalates into DNA. researchgate.netnih.gov This intercalation physically separates neighboring base pairs, leading to structural distortions in the DNA, such as unwinding of the helix. nih.gov

Beyond DNA, acridine compounds have also been shown to bind to RNA. Research on 9-aminoacridine (B1665356) (9AA) has confirmed its ability to bind to RNA, likely through a similar intercalative mechanism that displaces other fluorescent intercalators. mdpi.com This suggests that the acridine scaffold is capable of targeting both major forms of nucleic acids. The interaction of ACMA with DNA has been shown to result in the formation of multiple distinct complexes, including a classical intercalation complex and other species that involve additional, externally bound drug molecules. nih.govresearchgate.net

Specificity of Binding

The binding of acridine derivatives to nucleic acids is not always random and can exhibit a degree of sequence specificity. For the related compound ACMA, thermodynamic and kinetic studies have revealed a higher affinity for adenine-thymine (A-T) rich sequences compared to guanine-cytosine (G-C) rich sequences. researchgate.net The nature of the complex formed can also depend on the DNA sequence. For example, ACMA forms a fully intercalated complex with poly(dA-dT)·poly(dA-dT), whereas its intercalation with poly(dG-dC)·poly(dG-dC) is only partial. researchgate.net

Conversely, other studies on different acridine derivatives have shown that specificity can be tuned by the side chains attached to the acridine core. For instance, derivatives of 2-methoxy-6-chloro-9-aminoacridine bearing a carboxamide group on a side chain can interact specifically with GC-rich DNA. nih.gov This specificity is thought to arise from the formation of hydrogen bonds between the terminal carboxamide group and the adjacent guanine (B1146940) base. nih.gov This highlights that while the acridine ring provides the intercalating anchor, substituents at positions such as the 9-carbaldehyde group on the title compound could significantly influence binding specificity.

Enzyme Interaction and Inhibition Profiles

The ability of the acridine structure to interact with the active sites of various enzymes leads to significant inhibitory activity.

Topoisomerase Inhibition Mechanisms

Acridines and related intercalating agents are well-known inhibitors of topoisomerases, enzymes that resolve topological problems in DNA during replication and transcription. acs.orgnih.gov The mechanism of inhibition does not typically involve blocking the initial binding of the enzyme to DNA. Instead, these compounds act as "topoisomerase poisons." nih.govacs.org

The process involves the following steps:

Intercalation: The acridine molecule first intercalates into the DNA helix. nih.gov

Enzyme Action: The topoisomerase enzyme proceeds with its catalytic cycle, cleaving one (Type I) or both (Type II) strands of the DNA. nih.gov

Complex Trapping: The intercalated drug stabilizes the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the cleaved DNA strand(s). nih.gov

Inhibition of Re-ligation: By stabilizing this complex, the drug prevents the re-ligation of the DNA break, effectively "trapping" the enzyme on the DNA. nih.gov

This trapping of the topoisomerase-DNA complex transforms the transient enzymatic break into a permanent double-strand break, which is a potent cytotoxic lesion. nih.gov While compounds like Doxorubicin and Etoposide are classic examples, the shared mechanism of DNA intercalation strongly suggests a similar potential for acridine derivatives to function as topoisomerase poisons. nih.gov

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the acridine scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter hydrolysis. nih.govnih.gov Kinetic studies of various 9-substituted acridines often reveal a mixed competitive/non-competitive inhibition mechanism. researchgate.net

Molecular docking studies indicate that these inhibitors can bind to two key sites within the cholinesterase enzyme gorge:

Catalytic Active Site (CAS): Interaction at this site, often involving the acridine ring system, directly interferes with the hydrolysis of the acetylcholine (B1216132) substrate. mdpi.com

Peripheral Anionic Site (PAS): Binding at the entrance of the gorge can allosterically modulate the enzyme's conformation or block substrate entry. mdpi.com

The dual binding capability of these compounds makes them potent inhibitors. The specific substitutions on the acridine ring influence the potency and selectivity between AChE and BChE. nih.govnih.gov

Table 1: Cholinesterase Inhibition by Acridine Derivatives (Data represents related compounds to illustrate the inhibitory potential of the acridine scaffold)

Compound TypeTarget EnzymeReported IC₅₀Inhibition MechanismReference
9-Aryl(heteroaryl)-N-methyl-acridinium saltsAChE & BChEEffective Inhibition (specific values vary)Mixed competitive/non-competitive nih.gov
9-phosphoryl-acridinesBChEVaries with structureNot specified nih.gov
Novel Acridine-based hybridAChE0.39 µMDual binding (CAS/PAS) mdpi.com
Novel Acridine-based hybridBChE0.28 µMDual binding (CAS/PAS) mdpi.com

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. nih.govscielo.br Inhibition of this enzyme is a strategy for managing postprandial hyperglycemia. Recent studies have identified acridine derivatives as potent inhibitors of α-glucosidase. nih.gov

Research on 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazole moieties demonstrated significant inhibitory activity, with potencies exceeding that of the standard drug acarbose. nih.gov Kinetic analysis of the most potent derivative in that series revealed a competitive mode of inhibition. nih.gov In silico molecular docking studies suggested that the acridine ring and its substituents play a crucial role in binding to the enzyme's active site. Specifically, the acridine ring participates in hydrophobic interactions, while the 2-methoxy group can form strong hydrogen bonds with amino acid residues within the binding pocket. nih.gov This provides a strong rationale for the potential of this compound to act as an α-glucosidase inhibitor.

Table 2: α-Glucosidase Inhibition by Acridine Derivatives (Data represents related compounds to illustrate the inhibitory potential of the acridine scaffold)

Compound TypeTarget EnzymeReported IC₅₀Inhibition MechanismReference
6-chloro-2-methoxyacridine-triazole derivative (7h)α-glucosidase98.0 ± 0.3 µMCompetitive nih.gov
Acarbose (Standard)α-glucosidase750.0 ± 10.5 μMCompetitive nih.gov

pH-Dependent Interactions and Probing

The parent compound, acridine-9-carbaldehyde (B184197) (9-ACA), a close structural relative of this compound, demonstrates significant sensitivity to pH, particularly in its fluorescence lifetime. nih.govunit.no While 9-ACA shows negligible pH sensitivity in its fluorescence lifetime when dissolved in buffer solutions, its behavior changes dramatically upon immobilization. nih.govunit.no When covalently bound to an amine-modified silica (B1680970) support, 9-ACA becomes a promising fluorescent lifetime pH indicator. nih.govunit.no

This pH sensitivity is attributed to changes in the molecule's electronic structure upon protonation. In an immobilized state, the fluorescence lifetime of 9-ACA exhibits a substantial change of approximately 15 nanoseconds over a pH range of 3 to 6. nih.govunit.no This suggests that the local environment and molecular conformation play a crucial role in its photophysical properties. At lower pH values, a red-shifted fluorescence spectrum is observed for the immobilized 9-ACA, indicating the formation of a resonance structure that is critical for its pH-sensing capabilities. nih.gov This phenomenon is not observed when the molecule is freely dissolved in a buffer. nih.gov

The methoxy (B1213986) group at the 2-position of this compound is expected to influence the electronic properties of the acridine ring through its electron-donating nature, which could potentially modulate the pKa of the molecule and, consequently, the pH range of its fluorescence sensitivity. A related compound, 9-amino-6-chloro-2-methoxyacridine (ACMA), is a known pH-sensitive fluorescent probe used to measure pH changes in cellular compartments. medchemexpress.com

Table 1: pH-Dependent Fluorescence Lifetime of Acridine-9-carbaldehyde (9-ACA)

Condition pH Range Fluorescence Lifetime Change (ns)
Dissolved in Buffer - Not Sensitive
Immobilized on Amine-Modified Silica 3 - 6 15

Data based on the parent compound Acridine-9-carbaldehyde. nih.govunit.no

Exploration of Electron Transfer Processes

Acridine derivatives are well-documented participants in photoinduced electron transfer (PET) and proton-coupled electron transfer (PCET) processes. nih.govacs.org These compounds can act as potent photocatalysts, initiating chemical reactions through the absorption of visible light. nih.govnih.gov The acridine core can form an excited state upon illumination, which can then engage in electron transfer with a suitable donor or acceptor molecule.

In the context of acridine photocatalysis, the formation of an acridinyl radical is a key intermediate. nih.gov For instance, in dual catalytic systems, a photoexcited acridine can engage in a PCET event with a carboxylic acid, leading to the formation of an acridinyl radical and a carboxyl radical. acs.org This process is highly efficient and allows for direct decarboxylation under base-free conditions. nih.gov

The general mechanism involves the formation of a hydrogen-bonded complex between the acridine and a substrate, such as a carboxylic acid. acs.org Photoexcitation of this complex initiates the electron transfer. The turnover of the acridine photocatalyst is a crucial step and can be facilitated by co-catalysts like copper(I) salts or through a hydrogen atom transfer process involving another photocatalyst. acs.org The electron-donating methoxy group in this compound would likely enhance the electron density of the acridine ring, potentially influencing its excited-state redox potentials and its efficiency as a photocatalyst. Studies on related electron donor-acceptor (EDA) complexes have shown that photoexcitation induces an electron transfer event, producing a radical ion pair. chemrxiv.org

Acid Catalysis in Chemical Reactions

The acridine scaffold can participate in chemical transformations that are promoted by acid catalysis. Acridine photocatalysis can work in concert with both Brønsted and Lewis acid co-catalysts to achieve modular synthetic applications. rsc.orgacs.org For example, a combination of an acridine photocatalyst, a copper(I) catalyst, and a sulfonic acid has been shown to efficiently produce amines from aldehydes, anilines, and carboxylic acids. rsc.org In this system, the sulfonic acid plays a significant role, as its absence leads to a considerable decrease in reaction yield. rsc.org

Lewis acids can also form complexes with acridine derivatives, creating powerful photochemical catalysts. acs.org These in situ generated acridine/Lewis acid complexes exhibit tunable excited-state reduction potentials. acs.org The interaction with the Lewis acid enhances the oxidizing power of the photoexcited acridine, enabling challenging chemical transformations that are not accessible with the acridine catalyst alone. acs.org

The aldehyde functional group in this compound can also be a site for acid-catalyzed reactions. For instance, the conversion of the aldehyde group into derivatives such as oximes, hydrazones, or acrylic acids can be facilitated by acid catalysis. rsc.org Furthermore, the synthesis of the acridine ring itself can involve acid-catalyzed cyclization reactions. nih.gov

Advanced Research Applications Excluding Clinical/medical

Building Block in Complex Molecule Synthesis

The aldehyde functional group on the acridine (B1665455) core serves as a versatile handle for constructing more elaborate molecular architectures. This has been particularly exploited in the synthesis of bioactive scaffolds and hybrid compounds.

2-Methoxyacridine-9-carbaldehyde is a key starting material for the synthesis of complex heterocyclic systems, including pyridoacridine alkaloids. These alkaloids, many of which are of marine origin, are known for a wide spectrum of biological activities. beilstein-journals.orgnih.gov For instance, research has demonstrated a three-step synthesis of a pyridoacridine derivative starting from this compound. This process involves a condensation reaction to form a vinyl azide, followed by a cyclization via thermolysis, which is believed to proceed through a nitrene insertion mechanism.

While direct synthesis of the marine alkaloid Amphimedine from this specific precursor is not explicitly detailed, the synthesis of related pyridoacridine structures highlights its role as a foundational building block. nih.govresearchgate.net The general strategies for building such complex fused-ring systems often rely on the functionalization of the acridine core, for which this compound is well-suited. nih.gov Similarly, while the direct use of this compound for pyrazolo-acridine hybrids has not been detailed, the general synthesis of such hybrids often involves the reaction of an acridine moiety with a pyrazole (B372694) precursor, a pathway for which an aldehyde-functionalized acridine would be a suitable reactant. researchgate.netnih.gov

The creation of hybrid molecules, particularly peptide-acridine conjugates, represents a significant area of research where acridine aldehydes are valuable. nih.gov These conjugates are designed to combine the properties of both moieties, for instance, the DNA-intercalating ability of acridine with the specific targeting or biological function of a peptide. nih.gov

The aldehyde group of this compound provides a reactive site for conjugation. It can readily react with the N-terminal amino group of a peptide or an amino group on a side chain (like lysine) to form a Schiff base. This imine linkage can then be reduced to a stable secondary amine, covalently linking the acridine unit to the peptide. This method is a common strategy in the solid-phase synthesis of such conjugates, allowing for the creation of libraries of new hybrid compounds for various research applications. nih.gov

Fluorescent Probes in Cellular and Biochemical Systems

Acridine derivatives are well-known for their fluorescent properties. sciforum.net The extended π-system of the fused rings allows for the absorption and emission of light, a characteristic that is sensitive to the local environment. The introduction of substituents like the methoxy (B1213986) and aldehyde groups can modulate these properties. nih.govrsc.org

Acridine-based compounds are effective fluorescent pH indicators. medchemexpress.comcaymanchem.com Research on the closely related Acridine-9-carbaldehyde (B184197) (which lacks the 2-methoxy group) has shown it to be a promising fluorescent lifetime (FL) based pH indicator. nih.gov While its fluorescence lifetime is not sensitive to pH in solution, when covalently immobilized on amine-modified silica (B1680970), it exhibits a significant change of 15 ns over the pH range of 3 to 6. nih.gov Another related compound, 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is also a well-known pH-sensitive fluorescent probe used to measure pH gradients across membranes. medchemexpress.comcaymanchem.com

Although specific pH sensing data for this compound is not available in the provided results, the principles from its analogues apply. The acridine core acts as the fluorophore, and the aldehyde group allows for immobilization onto a solid support, a key step for creating robust sensor materials. The electron-donating methoxy group at the 2-position would be expected to influence the electronic structure of the acridine ring system, thereby potentially tuning the pKa and the fluorescence response of the probe. nih.gov

The planar structure of the acridine ring allows it to intercalate between the base pairs of DNA. This binding event often results in a change in the compound's fluorescent properties, making acridines useful as DNA stains. caymanchem.com 9-Amino-6-chloro-2-methoxyacridine (ACMA), for example, is a fluorescent probe that intercalates into DNA, with a preference for poly(dA-dT) sequences. caymanchem.com

By extension, this compound can serve as a fluorescent tag for biomolecules. Through the conjugation strategies discussed previously (e.g., forming peptide conjugates), the acridine unit can be attached to a molecule that targets a specific biological structure. The inherent fluorescence of the methoxy-acridine moiety then allows for the visualization of that target within cellular or biochemical systems using fluorescence microscopy.

Materials Science Applications

The functional properties of this compound extend into the realm of materials science. The ability to be incorporated into larger structures or onto solid supports is a key feature. An important application in this area is the development of novel stationary phases for chromatography or for solid-state sensors. nih.gov

A prime example, demonstrated with the parent compound Acridine-9-carbaldehyde, is its immobilization onto microparticulate silica. nih.gov This is achieved by covalently binding the aldehyde to an amine-modified silica surface. The resulting material creates a robust, solid-state optical sensor. nih.gov This approach allows the fluorescent and sensing properties of the acridine to be harnessed in a reusable and stable format, suitable for integration into sensing devices for various analytical applications. The aldehyde functionality of this compound makes it an ideal candidate for similar immobilization strategies, with the methoxy group offering a way to tune the material's final optical properties. nih.gov

Summary of Applications

SectionApplication AreaKey Findings & Relevance of this compound
7.1.1 Bioactive Scaffolds Serves as a starting material for pyridoacridine alkaloids, a class of bioactive marine natural products.
7.1.2 Hybrid Compounds The aldehyde group enables covalent linkage to peptides, forming peptide-acridine conjugates for research.
7.2.1 pH Sensing Analogues are effective fluorescent pH sensors, especially when immobilized. The aldehyde allows for immobilization and the methoxy group can tune properties.
7.2.2 Biomolecule Visualization The fluorescent acridine core can be conjugated to targeting moieties for visualizing specific biomolecules.
7.3 Materials Science The aldehyde group allows for immobilization on solid supports like silica to create functional materials such as optical sensors.

Use as Dyes and Pigments

Acridine derivatives are well-established as a class of fluorescent dyes. wikipedia.orgresearchgate.net The core acridine structure is a robust fluorophore, and substitutions on this ring system can be used to modulate the photophysical properties. The large, planar, and conjugated ring system of acridines allows them to serve as markers for fluorescence and imaging. sioc-journal.cn While specific data on the lightfastness of this compound is not extensively detailed, acridine dyes, in general, have been noted for certain limitations in this area, which has led to their use in more specialized applications rather than as common commercial dyestuffs. wikipedia.org

The photophysical behavior of acridine derivatives is a subject of ongoing research, with studies focusing on their absorption and fluorescence spectroscopy. rsc.org The introduction of various functional groups onto the acridine skeleton, such as the methoxy and carbaldehyde groups present in this compound, can significantly influence the compound's color, fluorescence quantum yield, and solvent interactions. For instance, studies on related compounds like 9-amino-6-chloro-2-methoxyacridine (ACMA) have demonstrated its utility as a fluorescent probe. nih.govnih.gov The fluorescence of ACMA is sensitive to its environment, a property that is often exploited in various analytical and biological, non-clinical research settings. nih.gov The photophysical properties of acridine derivatives are also influenced by solvent polarity and hydrogen bonding, which can affect their stability and emission characteristics. ias.ac.in

Table 1: General Photophysical Characteristics of Acridine-Based Dyes

Property Description Relevance to this compound
Absorption Acridine derivatives typically absorb light in the UV and visible regions of the electromagnetic spectrum. pageplace.de The methoxy and carbaldehyde groups are expected to modify the absorption maxima.
Fluorescence Many acridine derivatives exhibit strong fluorescence, emitting light at a longer wavelength than they absorb. pageplace.de The specific fluorescence quantum yield and lifetime would be unique to this compound.

| Environmental Sensitivity | The fluorescence of acridines can be sensitive to solvent polarity, pH, and binding to other molecules. nih.govresearchgate.net | This suggests potential as a sensor or probe in non-clinical research. |

This table provides a generalized overview based on the properties of the acridine class of compounds.

Potential in Organic Semiconductor Materials

The field of organic electronics is actively exploring new materials for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). google.comyoutube.com Acridine derivatives have emerged as promising candidates for use in organic semiconductor materials due to their inherent electronic properties. sioc-journal.cnepo.org The planar, electron-deficient nature of the acridine core can facilitate electron transport, making these compounds suitable for n-type organic semiconductors. researchgate.netresearchgate.net

Recent research has focused on the design and synthesis of novel acridine derivatives for use in organic electronic devices, aiming to improve performance metrics like efficiency and operational lifetime. epo.orggoogle.com The ability to chemically modify the acridine structure allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing efficient charge-transporting materials. youtube.com While direct studies on this compound as an organic semiconductor are not widely published, the general interest in acridine-based structures for these applications suggests its potential. The presence of the electron-withdrawing carbaldehyde group, in conjunction with the electron-donating methoxy group, could lead to interesting intramolecular charge transfer characteristics, a property often sought in materials for organic electronics.

Table 2: Potential Roles of Acridine Derivatives in Organic Electronics

Application Area Function of Acridine Derivative Potential Relevance of this compound
Organic Light-Emitting Diodes (OLEDs) Can be used as an emissive layer or a host material in the emissive layer. google.comgoogle.com The specific emission color would depend on its unique electronic structure.
Organic Field-Effect Transistors (OFETs) Can act as the active semiconductor layer, particularly for n-type or ambipolar transistors. The substituents would influence its charge carrier mobility and air stability.

| Organic Photovoltaics (OPVs) | Could potentially function as an electron acceptor material. | The HOMO/LUMO levels would need to be compatible with a suitable donor material. |

This table outlines potential applications based on research into the broader class of acridine-based organic semiconductors.

Role in Laser Technologies

Acridine derivatives are a known class of laser dyes, which are organic compounds used as the gain medium in dye lasers. pageplace.deepa.gov These dyes are valued for their tunability, allowing the laser to be operated over a range of wavelengths. The fluorescence properties of acridines, specifically their high quantum yields and appropriate excited-state lifetimes, are key to their function as laser dyes. ias.ac.in

Research has been conducted on various acridine derivatives to assess their performance as laser dyes, often comparing them to standard commercial dyes. epa.gov The chemical structure of the acridine derivative significantly impacts its lasing properties, including the lasing wavelength range and efficiency. The family of acridine dyes typically absorbs in the blue region of the spectrum and emits in the green region. pageplace.de While there is no specific literature detailing the use of this compound as a laser dye, its core acridine structure suggests that it could possess laser dye properties. Further investigation into its photostability under high-intensity light, a critical parameter for laser dyes, would be necessary to fully evaluate its potential in this high-tech application. The study of acridine-DNA complexes using laser-induced fluorescence further underscores the interaction of this class of compounds with laser light in specialized research contexts. researchgate.net

Table 3: Properties of Acridine Derivatives Relevant to Laser Technologies

Property Significance for Laser Dyes
Strong Absorption at Pumping Wavelength Efficiently populates the excited state necessary for stimulated emission.
High Fluorescence Quantum Yield Maximizes the conversion of absorbed pump energy into emitted light.
Broad Emission Spectrum Allows for a wide tuning range of the laser output.
Good Photostability Ensures a long operational lifetime of the dye solution.

| Low Triplet-Triplet Absorption | Minimizes losses that can interfere with the lasing process. |

This table highlights the key characteristics required for a compound to function as a laser dye, properties inherent to the acridine family.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The future development of 2-Methoxyacridine-9-carbaldehyde and its analogues is contingent on the establishment of efficient and versatile synthetic routes. While classical methods for acridine (B1665455) synthesis, such as the Bernthsen and Ullmann condensations, provide a foundational approach, future research should focus on more modern and sustainable techniques. ptfarm.plnih.govpharmaguideline.com

Microwave-assisted organic synthesis, for instance, has gained traction for its ability to significantly reduce reaction times and improve yields in the preparation of acridine derivatives. sioc-journal.cnrsc.org The application of this technology to the synthesis of this compound could offer a high-yield, rapid, and environmentally benign alternative to conventional heating methods. rsc.org Furthermore, the development of one-pot, multi-component reactions, potentially catalyzed by novel metal catalysts, represents a promising avenue for streamlining the synthesis process and allowing for the efficient generation of a diverse library of derivatives. rsc.org

Future synthetic strategies could also explore metal-free catalytic systems to enhance the green credentials of the synthesis. sioc-journal.cn Adapting established methods for producing substituted acridines, such as the reaction of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride (Bernthsen synthesis) or the condensation of primary amines with aromatic aldehydes (Ullmann synthesis), to incorporate the 2-methoxy and 9-carbaldehyde functionalities is a key area for investigation. ptfarm.plnih.gov

Table 1: Comparison of Synthetic Methodologies for Acridine Derivatives

Synthesis Method Description Potential Advantages for this compound
Bernthsen Synthesis Condensation of diphenylamine with a carboxylic acid using a dehydrating agent like zinc chloride. pharmaguideline.com A direct route if appropriate substituted precursors are available.
Ullmann Condensation Reaction of an aniline (B41778) with an o-chlorobenzoic acid derivative, followed by cyclization. nih.gov Offers flexibility in the introduction of substituents on the benzenoid rings.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions. rsc.org Reduced reaction times, increased yields, and greener reaction conditions. rsc.org

| One-Pot Multi-Component Reactions | Combines multiple reactants in a single step to form a complex product. | Increased efficiency and rapid generation of diverse derivatives. |

Investigation of Structure-Function Relationships through Advanced Derivatization

A critical area of future research lies in the systematic exploration of the structure-function relationships of this compound. This can be achieved through advanced derivatization, modifying the core structure to understand how specific chemical changes influence its properties. The 9-carbaldehyde group, in particular, serves as a versatile chemical handle for introducing a wide array of functionalities. medchemexpress.com

For example, condensation reactions with various amines or hydrazines can yield a library of Schiff bases or hydrazones, each with unique electronic and steric properties. The 2-methoxy group can also be modified, for instance, by demethylation to the corresponding phenol, which can then be used as a point for further functionalization.

The goal of this derivatization would be to systematically probe the effects of substituent changes on the molecule's physicochemical properties, such as its fluorescence, electrochemical behavior, and binding interactions with biomolecules. researchgate.net This systematic approach will be invaluable for designing new molecules with tailored functions for specific applications in chemical biology and material science. researchgate.net

High-Throughput Screening for New Biochemical Interactions

High-throughput screening (HTS) offers a powerful platform for discovering novel biochemical interactions of this compound and its derivatives. nih.gov By generating a combinatorial library of analogues through the derivatization strategies outlined above, researchers can screen these compounds against a wide range of biological targets. jdigitaldiagnostics.combenthamscience.com

Modern HTS methodologies encompass a variety of biochemical and cell-based assays. nih.gov Techniques such as fluorescence polarization, FRET (Förster Resonance Energy Transfer), and surface plasmon resonance can be employed to identify direct binding interactions with proteins and nucleic acids. nih.gov Cell-based assays, on the other hand, can reveal the effects of these compounds on cellular pathways and processes. nih.gov

The application of HTS to a library derived from this compound could uncover novel protein targets or cellular functions modulated by this chemical scaffold. This, in turn, could open up new avenues for the development of chemical probes to study biological systems.

Advanced Computational Predictions and Experimental Validation

In synergy with experimental work, advanced computational modeling will be instrumental in guiding the design and understanding of new this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations can provide valuable insights into how these molecules interact with potential targets at an atomic level. nih.govnih.govrsc.org

Computational methods can be used to predict the binding affinities and modes of interaction of newly designed derivatives with specific proteins or DNA structures. nih.govmdpi.comresearchgate.net For instance, density functional theory (CDFT) calculations can estimate key electronic properties like the HOMO-LUMO gap, which can be correlated with the molecule's reactivity and electron-accepting or -donating capabilities. nih.gov These in silico predictions can then be used to prioritize the synthesis of the most promising compounds, saving time and resources.

Crucially, these computational predictions must be followed by rigorous experimental validation. nih.govmdpi.comresearchgate.net Techniques such as X-ray crystallography, NMR spectroscopy, and various biophysical assays can be used to confirm the predicted binding modes and elucidate the precise molecular mechanisms of action. This iterative cycle of computational prediction and experimental validation will be key to the rational design of new functional molecules based on the this compound scaffold. nih.govmdpi.comresearchgate.net

Exploration of Novel Applications in Chemical Biology and Material Science (Non-Therapeutic)

Beyond potential therapeutic applications, the unique photophysical and chemical properties of the acridine core suggest a range of non-therapeutic applications for this compound and its derivatives. sioc-journal.cnrsc.org

Chemical Biology: The inherent fluorescence of the acridine ring system makes these compounds promising candidates for the development of fluorescent probes and labels for visualizing biomolecules and cellular processes. sioc-journal.cnrsc.org By conjugating derivatives of this compound to specific biomolecules, it may be possible to create highly sensitive tools for bio-imaging and diagnostics.

Material Science: The planar, aromatic structure of acridines lends itself to applications in material science. sioc-journal.cn Acridine derivatives have been investigated for their use in:

Organic Light-Emitting Diodes (OLEDs): The fluorescence of these compounds could be harnessed in the development of new electroluminescent materials. sioc-journal.cn

Dyes and Pigments: Acridines have a long history of use as dyes, and new derivatives could offer novel colors and properties for industrial applications. rsc.org

Corrosion Inhibitors: The nitrogen atom and π-electron system in the acridine ring can interact with metal surfaces, suggesting potential as effective and environmentally friendly corrosion inhibitors. mdpi.comresearchgate.net

Future research should focus on synthesizing and characterizing new derivatives of this compound specifically designed to enhance these material properties.

Table 2: Investigated and Potential Non-Therapeutic Applications of Acridine Derivatives

Application Area Description Relevance to this compound
Fluorescent Probes Molecules that emit light upon excitation, used for labeling and imaging in biology. rsc.org The acridine core is fluorescent; derivatization could tune properties for specific targets.
Organic Electronics Use of organic molecules in electronic devices like OLEDs. sioc-journal.cn The conjugated π-system could be exploited for electroluminescent properties.
Industrial Dyes Colored compounds used for staining materials. rsc.org Exploration of the chromophoric properties of new derivatives.

| Corrosion Inhibition | Prevention of metal degradation by adsorption of inhibitor molecules. mdpi.comresearchgate.net | The heterocyclic structure is well-suited for interaction with metal surfaces. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxyacridine-9-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of acridine derivatives typically involves cyclization reactions or modifications of pre-formed acridine cores. For this compound, key methods include:

  • Ullmann-type coupling for introducing methoxy groups at specific positions .
  • Formylation reactions at the 9-position using Vilsmeier-Haack conditions (POCl₃/DMF), with reaction temperatures (40–60°C) and stoichiometric ratios critical for minimizing side products .
  • Solvent selection (e.g., DCM vs. THF) impacts yield due to solubility differences of intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the aldehyde functionality without degradation.

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C2, aldehyde at C9) and monitor purity. Aromatic proton splitting patterns distinguish positional isomers .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₁₅H₁₁NO₂, theoretical 237.21 g/mol) and detect trace impurities.
  • HPLC-DAD : Assess purity (>95% recommended for biological studies) using reversed-phase C18 columns (acetonitrile/water mobile phase) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust formation .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent contamination .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., Joback, McGowan) predict the physicochemical properties of this compound, and what are their limitations?

  • Methodological Answer :

  • Solubility prediction : The Joback Method estimates water solubility (log S ≈ –3.2) via group contribution, while the McGowan Method calculates partition coefficients (log P ≈ 2.8). Discrepancies arise due to neglect of crystal lattice energy in solid-state solubility .
  • Thermodynamic properties : NIST WebBook provides experimental vaporization enthalpy (ΔHvap ≈ 65 kJ/mol), but discrepancies occur with polar solvents due to dipole interactions unaccounted for in generic models .
  • Validation : Cross-check predictions with experimental DSC (melting point) and shake-flask solubility assays .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., solubility, partition coefficients) for this compound?

  • Methodological Answer :

  • Data triangulation : Compare values from multiple sources (e.g., NIST, Cheméo) and methodologies (experimental vs. computational). For example, experimental log P (2.5±0.2) may conflict with predicted values (2.8–3.1) due to solvent system variations .
  • Error analysis : Quantify measurement uncertainties (e.g., ±5% for calorimetry) and document instrument calibration protocols .
  • Meta-analysis : Use tools like ChemIDplus to aggregate data and identify outliers .

Q. What strategies can optimize the regioselectivity of functional group modifications on the acridine core?

  • Methodological Answer :

  • Directing groups : Introduce electron-withdrawing groups (e.g., –NO₂) at C4 to enhance electrophilic substitution at C2/C7 positions .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings, leveraging steric effects to favor C9 functionalization over C1 .
  • Solvent effects : Polar aprotic solvents (DMF) improve aldehyde stability during nucleophilic additions .

Q. How does the electronic structure of this compound influence its reactivity in photochemical applications?

  • Methodological Answer :

  • UV-Vis spectroscopy : The compound exhibits λmax ≈ 360 nm (π→π* transition), with methoxy groups red-shifting absorption by 15–20 nm versus unsubstituted acridine .
  • TD-DFT calculations : Predict excited-state charge transfer between the electron-rich methoxy group and electron-deficient aldehyde .
  • Photostability assays : Monitor degradation under UV light (λ = 365 nm) to assess suitability for optoelectronic materials .

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